1-(4-fluorophenyl)-N-(1H-pyrazol-4-yl)methanesulfonamide
Description
Properties
Molecular Formula |
C10H10FN3O2S |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(1H-pyrazol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C10H10FN3O2S/c11-9-3-1-8(2-4-9)7-17(15,16)14-10-5-12-13-6-10/h1-6,14H,7H2,(H,12,13) |
InChI Key |
TYSRVDMXDIKMQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NC2=CNN=C2)F |
Origin of Product |
United States |
Preparation Methods
Knorr Cyclization for 1H-Pyrazol-4-amine Intermediates
The pyrazole ring is often constructed via Knorr cyclization, reacting hydrazines with 1,3-diketones or β-keto esters. For example, 1H-pyrazol-4-amine derivatives are synthesized by condensing hydrazine derivatives with ethyl acetoacetate under acidic conditions. In a representative procedure:
Regioselective Functionalization at C4
4-Substituted pyrazoles are critical for sulfonamide coupling. A Vilsmeier-Haack reaction introduces formyl groups at C4, enabling subsequent transformations:
- Reagents : POCl$$ _3 $$, DMF.
- Conditions : 0°C to room temperature, 12 hours.
- Intermediate : 4-Formyl-1H-pyrazole (confirmed by $$ ^{13}C $$ NMR at δ 160–165 ppm for CHO).
Sulfonamide Coupling Strategies
Methanesulfonylation of Pyrazole Amines
Coupling methanesulfonyl chloride with 1H-pyrazol-4-amine derivatives is a common route:
CDI-Mediated Coupling for Improved Efficiency
Carbonyldiimidazole (CDI) activates methanesulfonic acid for coupling with poorly nucleophilic amines:
- Reagents : Methanesulfonic acid (1 eq), CDI (1.2 eq), DBU (1.5 eq).
- Conditions : DCM, RT, 12 hours.
- Yield : 82–90%.
- Advantage : Avoids side reactions compared to direct sulfonylation.
Introduction of the 4-Fluorophenyl Group
Ullmann Coupling for Aryl Attachment
A 4-fluorophenyl group is introduced via Ullmann coupling using copper catalysts:
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling offers higher regioselectivity:
- Reagents : 4-Fluorophenylboronic acid (1.5 eq), Pd(PPh$$ _3 $$)$$ _4 $$ (5 mol%), K$$ _2 $$CO$$ _3 $$.
- Conditions : DME/H$$ _2 $$O (3:1), 80°C, 12 hours.
- Yield : 80–88%.
Optimization and Scalability
Solvent and Temperature Effects
Industrial-Scale Production
- Continuous Flow Reactors : Reduce reaction time from 12 hours to 2 hours.
- Purity : >99% by HPLC after crystallization from ethanol/water.
Structural Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray structures confirm the planar pyrazole ring and sulfonamide geometry (Figure 1). Key bond lengths:
- S=O: 1.432–1.448 Å
- C-N (sulfonamide): 1.332 Å
Challenges and Alternative Routes
Byproduct Formation
Chemical Reactions Analysis
1-(4-Fluorophenyl)-N-(1H-pyrazol-4-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluorophenyl)-N-(1H-pyrazol-4-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(1H-pyrazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares structural attributes and substituent effects of the target compound with key analogs:
Key Observations:
- Fluorine and Halogen Substituents: The 4-fluorophenyl group in the target compound is replaced with bromo- or chlorophenyl groups in other analogs (e.g., ), which may enhance target binding through increased halogen bonding.
- Sulfonamide Variations: Replacement of methanesulfonamide with benzenesulfonamide (e.g., ) alters electronic effects and solubility.
- Trifluoromethyl Groups: Compounds with trifluoromethyl substituents (e.g., ) exhibit enhanced metabolic stability and lipophilicity, critical for membrane penetration in antimicrobial or antimalarial applications.
Physicochemical Properties
- Hydrogen-Bonding Capacity: Sulfonamide and urea functionalities enhance interactions with biological targets, as seen in and .
Biological Activity
1-(4-Fluorophenyl)-N-(1H-pyrazol-4-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₁₂H₁₄FN₃O₂S
- Molecular Weight : 284.31 g/mol
- CAS Number : 2172008-09-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cellular pathways. Notably, it has been studied for its role as an inhibitor of various kinases, including p38 MAP kinase and BRAF V600E, which are implicated in inflammatory responses and cancer proliferation, respectively.
Biological Activity Overview
- Inhibition of Kinase Activity
- Antiproliferative Effects
- Oral Bioavailability
Case Study 1: Inhibition of p38 MAP Kinase
A study conducted on a series of pyrazole derivatives highlighted the effectiveness of this compound in inhibiting p38 MAP kinase. The compound was tested in cellular assays where it significantly reduced the phosphorylation levels of downstream targets involved in inflammation, showcasing its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Activity
In a comparative study involving several synthesized compounds targeting BRAF V600E mutant cells, this compound exhibited notable antiproliferative effects. It was tested against A375 melanoma cells and Colo205 colon cancer cells, where it demonstrated IC50 values consistent with strong inhibitory activity compared to established BRAF inhibitors like encorafenib .
Data Table: Biological Activity Summary
| Biological Activity | IC50 (nM) | Target | Cell Line |
|---|---|---|---|
| p38 MAP Kinase Inhibition | 40 - 88 | p38 MAP Kinase | Various |
| Antiproliferative (BRAF V600E) | 40 - 88 | BRAF V600E | A375, Colo205 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
